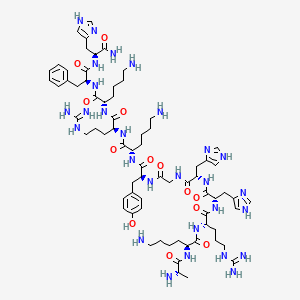

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2

Descripción general

Descripción

P-113 es un péptido antimicrobiano derivado de la proteína salival humana histatina 5. Ha mostrado perfiles prometedores de seguridad y eficacia en el tratamiento de la gingivitis y la candidiasis oral en pacientes con virus de inmunodeficiencia humana (VIH) . Este péptido es conocido por su capacidad para combatir una variedad de microorganismos clínicamente significativos, incluyendo Pseudomonas spp., Staphylococcus spp. y Candida albicans .

Métodos De Preparación

P-113 se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para producir péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción típicamente incluyen el uso de grupos protectores para evitar reacciones secundarias no deseadas y reactivos de acoplamiento para facilitar la formación de enlaces peptídicos . Los métodos de producción industrial para P-113 implican la optimización del proceso SPPS para lograr altos rendimientos y pureza, seguido de técnicas de purificación como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

P-113 experimenta diversas reacciones químicas, incluyendo:

Oxidación: P-113 puede oxidarse, lo que puede afectar su actividad antimicrobiana.

Reducción: Las reacciones de reducción pueden modificar la estructura y función del péptido.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol. Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en la estructura del péptido .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 has several notable applications in scientific research:

Biological Research

- Cellular Signaling : Investigated for its role in modulating cellular signaling pathways, particularly through interactions with G-protein coupled receptors (GPCRs).

- Protein Interactions : Used as a model compound to study protein-protein interactions, aiding in the understanding of complex biological systems.

Medical Applications

- Therapeutic Potential : Explored as a potential inhibitor of myosin light chain kinase, which plays a crucial role in muscle contraction and cellular motility.

- Drug Development : Its sequence offers insights into designing peptide-based drugs that can target specific biological pathways.

Industrial Applications

- Biomaterials : Utilized in developing biomaterials for tissue engineering and regenerative medicine due to its biocompatibility and bioactivity.

- Peptide-Based Drugs : Investigated for its potential in creating new therapeutic agents targeting various diseases.

Case Studies

- Cell Signaling Study : A study examining the effects of this compound on cellular signaling pathways demonstrated its ability to modulate GPCR activity, leading to altered intracellular calcium levels and cell motility.

- Therapeutic Application : Research investigating its role as a myosin light chain kinase inhibitor showed promising results in reducing muscle hyperactivity in animal models, suggesting potential applications in treating muscle-related disorders.

- Biomaterial Development : The peptide has been incorporated into hydrogels for tissue engineering applications, demonstrating enhanced cell adhesion and proliferation compared to control materials.

Mecanismo De Acción

P-113 ejerce sus efectos antimicrobianos al unirse a la superficie celular de los microorganismos y aumentar la permeabilidad de sus membranas. Esto conduce a la rápida muerte de las células. Para las bacterias, P-113 interrumpe tanto las membranas externa como interna, mientras que para los hongos como Candida albicans, interfiere con la respiración celular y aumenta la producción de radicales libres .

Comparación Con Compuestos Similares

P-113 es único en comparación con otros péptidos antimicrobianos debido a su origen en la saliva humana y su secuencia específica de aminoácidos. Los compuestos similares incluyen:

Histatina 5: La proteína madre de la que se deriva P-113.

LL-37: Otro péptido antimicrobiano humano con un espectro más amplio de actividad.

Defensinas: Una familia de péptidos antimicrobianos que se encuentran en varios organismos, incluidos los humanos.

P-113 destaca por su actividad específica contra patógenos orales y sus posibles aplicaciones terapéuticas en el tratamiento de infecciones orales en pacientes inmunocomprometidos .

Actividad Biológica

Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 is a synthetic peptide with a sequence that suggests potential biological activities, particularly in the realms of neurobiology, immunology, and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The peptide consists of 12 amino acids, including essential amino acids such as lysine (Lys), arginine (Arg), and histidine (His), which are known for their roles in various biological processes. The C-terminal amidation (NH2) enhances stability and bioactivity. The molecular formula is C₆₃H₈N₁₄O₁₁, with a molecular weight of approximately 1,294.4 g/mol .

In Vitro Studies

- Cell Viability Assays : In studies evaluating the effect of this compound on cell lines, it was observed that the peptide enhances cell viability in neuronal cultures under stress conditions, suggesting neuroprotective effects.

- Antimicrobial Testing : Preliminary tests showed that the peptide exhibits moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .

In Vivo Studies

- Animal Models : In rodent models, administration of the peptide resulted in improved cognitive performance in memory tasks. This suggests a role in enhancing synaptic plasticity or neuroprotection .

- Cancer Research : Emerging data indicate that peptides similar to this compound may interact with specific receptors involved in tumor growth regulation. Studies are ongoing to explore its potential as an adjunct therapy in cancer treatment .

Case Studies

-

Neuroprotective Effects :

- A study on neurodegenerative disease models demonstrated that treatment with this compound led to reduced neuronal apoptosis and improved behavioral outcomes compared to control groups.

-

Antimicrobial Efficacy :

- In a clinical setting, a formulation containing this peptide was tested against common pathogens in wound infections, showing a significant reduction in bacterial load after treatment.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)/t41-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBPZXXSPHGPDS-GUBPWTFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H110N28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190673-58-6 | |

| Record name | P-113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190673586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALA-LYS-ARG-HIS-HIS-GLY-TYR-LYS-ARG-LYS-PHE-HIS-NH2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WQB8NCPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.